

Spectroscopic Profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(2-
Compound Name:	<i>Chlorophenyl)cyclopropanecarbon</i>
	<i>itrile</i>

Cat. No.: B040749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Chlorophenyl)cyclopropanecarbonitrile**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(2-Chlorophenyl)cyclopropanecarbonitrile**. It is important to note that while mass spectrometry data is based on predictions for the specific molecule, experimental NMR and IR data for this exact compound are not readily available in public databases. Therefore, the NMR and IR data presented are based on established chemical shift and absorption frequency ranges for the constituent functional groups and structural motifs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Proton)	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic Protons	7.2 - 7.6	Multiplet (m)	The four protons on the chlorophenyl ring will appear in the aromatic region. The exact splitting pattern will depend on the coupling between adjacent protons.
Cyclopropane Protons (CH ₂)	1.5 - 2.0	Multiplet (m)	The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet due to geminal and cis/trans vicinal coupling.

¹³ C NMR (Carbon)	Expected Chemical Shift (δ , ppm)	Notes
Aromatic C-Cl	132 - 136	The carbon atom directly attached to the chlorine will be deshielded.
Aromatic C-H	127 - 131	The chemical shifts of the other aromatic carbons.
Quaternary Aromatic C	135 - 140	The carbon atom of the phenyl ring attached to the cyclopropane ring.
Nitrile Carbon (C≡N)	118 - 122	The nitrile carbon typically appears in this region.
Quaternary Cyclopropane Carbon	25 - 35	The carbon atom of the cyclopropane ring attached to the phenyl group and the nitrile group.
Cyclopropane Carbons (CH ₂)	15 - 25	The two methylene carbons of the cyclopropane ring.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Notes
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Characteristic of C-H bonds on an aromatic ring.
Nitrile (C≡N) Stretch	2260 - 2240	Medium	A sharp and distinct peak, characteristic of the nitrile functional group.
Aromatic C=C Stretch	1600 - 1450	Medium	A series of bands indicating the presence of the benzene ring.
C-Cl Stretch	800 - 600	Strong	Absorption due to the carbon-chlorine bond.

Table 3: Mass Spectrometry (MS) Data

Adduct	m/z (Predicted)
[M+H] ⁺	178.04181
[M+Na] ⁺	200.02375
[M-H] ⁻	176.02725
[M+NH ₄] ⁺	195.06835
[M+K] ⁺	215.99769
[M] ⁺	177.03398
[M] ⁻	177.03508

Data Source: Predicted Collision Cross Section (CCS) values from PubChemLite.[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

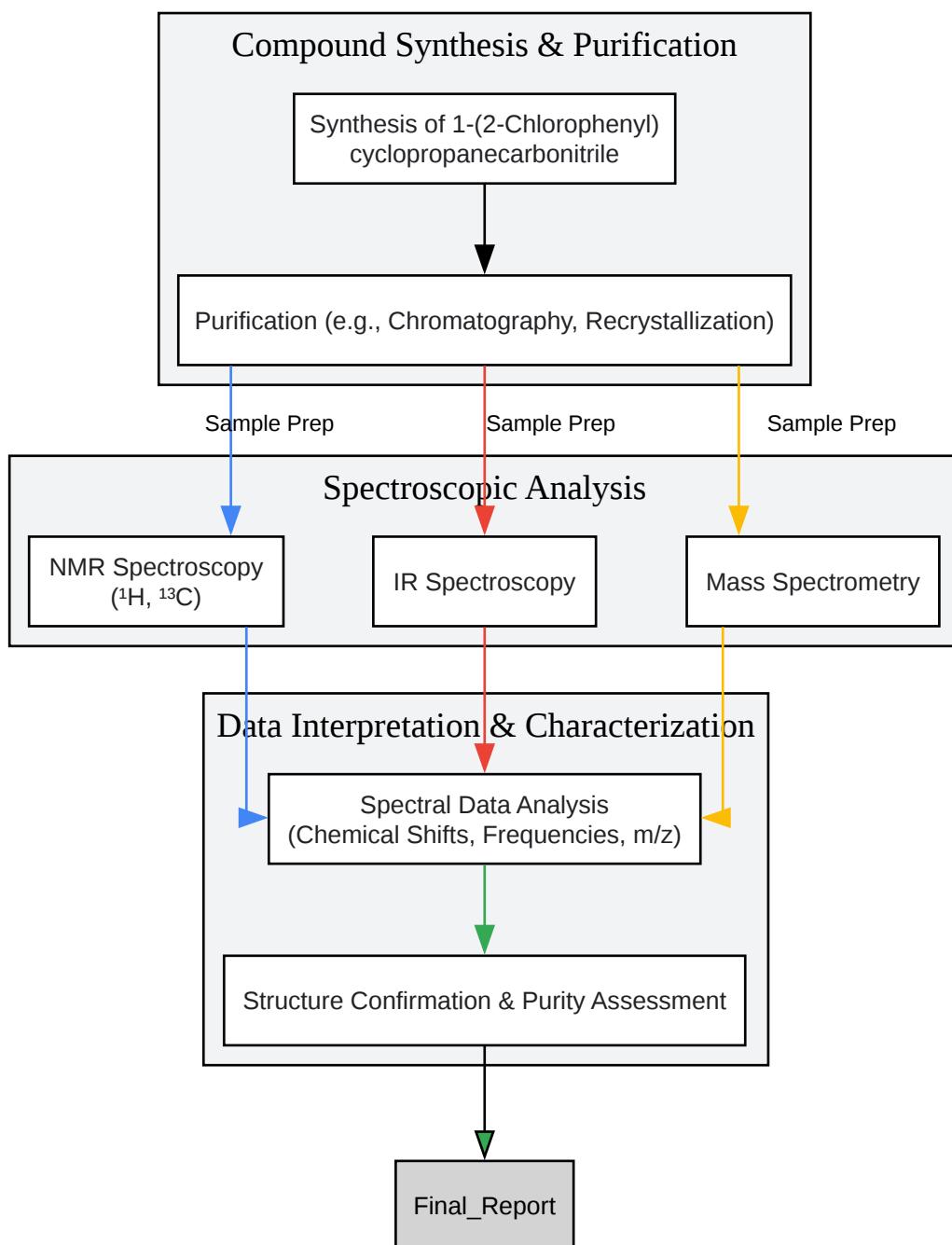
- Sample Preparation:
 - Weigh 5-10 mg of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.
 - Filter the solution if any particulate matter is present to avoid compromising the spectral quality.
 - Transfer the clear solution into a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used, with a relaxation delay of 1-5 seconds between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C and longer relaxation times.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR accessory.
 - Place a small amount of the solid or liquid **1-(2-Chlorophenyl)cyclopropanecarbonitrile** sample directly onto the ATR crystal, ensuring good contact.
 - Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded over the mid-IR range (4000-400 cm^{-1}).
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 $\mu\text{g}/\text{mL}$ to 1 ng/mL, depending on the sensitivity of the instrument.
 - The solvent should be compatible with the chosen ionization technique.
- Data Acquisition (using Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). High-resolution mass spectrometry is recommended for accurate mass measurements and elemental composition determination.
- Data Processing:
 - Process the acquired data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

- Identify the molecular ion peak ($[M]^+$, $[M]^-$) and any adduct ions (e.g., $[M+H]^+$, $[M+Na]^+$) to confirm the molecular weight of the compound.
- If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Chlorophenyl)cyclopropanecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040749#spectroscopic-data-for-1-2-chlorophenyl-cyclopropanecarbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com